molecular formula C7H3BrClN3 B8054193 8-Bromo-4-chloropyrido[4,3-d]pyrimidine

8-Bromo-4-chloropyrido[4,3-d]pyrimidine

Cat. No.: B8054193
M. Wt: 244.47 g/mol
InChI Key: ALCXAADGQYOYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-4-chloropyrido[4,3-d]pyrimidine (CAS: 1269421-61-5, molecular formula: C₇H₃BrClN₃) is a bicyclic heteroaromatic compound featuring a pyrido[4,3-d]pyrimidine scaffold substituted with bromine at the 8-position and chlorine at the 4-position. Its molecular weight is 249.48 g/mol, and commercial samples are available with ≥95% purity . This compound is of interest in medicinal chemistry due to the pyridopyrimidine core’s prevalence in kinase inhibitors and anticancer agents . The bromo and chloro substituents enhance electrophilicity, making it a versatile intermediate for further functionalization via cross-coupling or nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-chloropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These derivatives may exhibit different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that 8-Bromo-4-chloropyrido[4,3-d]pyrimidine exhibits promising anticancer properties. It has been investigated for its ability to inhibit various cancer cell lines by interfering with cellular pathways related to proliferation and survival. The halogen substitutions enhance its interaction with biological targets, making it a candidate for further pharmacological studies aimed at developing new cancer therapies.

Kinase Inhibition
The compound has shown potential as an inhibitor of key kinases involved in cancer progression. For instance, it has been studied for its binding affinity to tyrosine kinases, which are critical in cell signaling pathways associated with growth and proliferation. This makes it a valuable scaffold for designing inhibitors targeting these enzymes .

Structure-Activity Relationship (SAR) Studies

SAR Insights
Studies focusing on the structure-activity relationship of pyrido[4,3-d]pyrimidines have revealed that modifications at various positions can significantly alter biological activity. For example, derivatives of this compound have been synthesized to enhance potency against specific targets like histone demethylases (KDMs). These studies provide insights into optimizing compounds for improved therapeutic efficacy .

Synthesis and Derivatives

Synthesis Methods
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and cross-coupling reactions with aryl boronic acids under palladium catalysis conditions. These methods allow for the creation of various derivatives with distinct biological activities and properties.

Material Science Applications

Material Development
Beyond medicinal chemistry, this compound is also explored in material science due to its unique chemical properties. The compound's reactivity allows it to be used as a building block for synthesizing novel materials with specific functionalities, potentially leading to advancements in fields such as electronics and nanotechnology .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibitory effects on various cancer cell lines; potential as a therapeutic agent
Kinase InhibitionBinding affinity studies indicating effectiveness against tyrosine kinases
SAR AnalysisIdentification of key modifications enhancing potency against KDMs

Mechanism of Action

The mechanism by which 8-Bromo-4-chloropyrido[4,3-d]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes such as protein kinases or bind to receptors involved in cellular signaling pathways. The exact mechanism may vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Analogous Pyridopyrimidine Derivatives

Substituent Position and Planarity

The position of halogen substituents critically influences molecular planarity and intermolecular interactions. For example:

  • 8-Bromo-4-chloropyrido[4,3-d]pyrimidine : The bromine at C8 and chlorine at C4 introduce steric bulk but maintain the aromatic system’s planarity, as seen in analogous pyridopyrimidine X-ray structures (r.m.s. deviation <0.1 Å from planarity) .
  • 5-Bromo-2-chloropyrimidin-4-amine (CAS: 1027797-74-8): The bromine at C5 and chlorine at C2 in this simpler pyrimidine derivative also preserve planarity, with π-π stacking distances of 3.41–3.50 Å observed in its crystal lattice .

Table 1: Structural Parameters of Halogenated Pyridopyrimidines

Compound Substituents Planarity (r.m.s. deviation) π-π Stacking Distance (Å)
This compound Br (C8), Cl (C4) <0.1 Å N/A
5-Bromo-2-chloropyrimidin-4-amine Br (C5), Cl (C2) 0.087 Å 3.41–3.50
8-Chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one Cl (C8), ketone (C4) N/A 3.40–3.51

Electronic Properties and Reactivity

Frontier molecular orbital (FMO) analysis reveals that halogen substituents modulate electronic properties:

  • This compound : Bromine’s electron-withdrawing effect lowers the LUMO energy (-5.94 kcal/mol), enhancing electrophilicity at C8 for nucleophilic attacks . This is comparable to N-2 substituted pyrazolo[4,3-e][1,2,4]triazines, which exhibit higher electrophilicity than N-1 isomers .
  • 5-Bromo-2-chloropyrimidin-4-amine : The HOMO-LUMO gap (1.44 kcal/mol) is narrower than in bulkier derivatives, suggesting higher reactivity under physiological conditions .
  • Pyrazolo[4,3-d]pyrimidines : HOMO energies (-7.75 to -5.94 kcal/mol) and dipole moments (3.10–8.42 D) vary significantly with substituent position, impacting binding to kinase active sites .

Table 2: Electronic Properties of Selected Compounds

Compound HOMO Energy (kcal/mol) LUMO Energy (kcal/mol) Dipole Moment (D)
This compound -7.75 (estimated) -5.94 (estimated) ~6.5 (predicted)
Pyrazolo[4,3-e][1,2,4]triazine (N-2 substituted) -7.30 -5.80 8.42
5-Bromo-2-chloropyrimidin-4-amine -7.65 -6.21 3.10

Biological Activity

8-Bromo-4-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the pyrido[4,3-d]pyrimidine family, which is recognized for a variety of biological activities, including antitumor and anti-inflammatory effects. This article explores the biological activity of this compound through a review of recent research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The presence of bromine and chlorine substituents at specific positions enhances its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrido[4,3-d]pyrimidines. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key kinases involved in cancer progression. Notably, they have shown activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle regulation and signaling pathways associated with tumor growth .
  • Case Study : A study reported that derivatives of pyrido[4,3-d]pyrimidine exhibited significant antiproliferative effects against various cancer cell lines, including breast cancer (T-47D) and melanoma (SK-MEL-5). Specifically, this compound analogs demonstrated inhibition percentages ranging from 62% to 83% across different cancer types .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrido[4,3-d]pyrimidines are also noteworthy:

  • COX Inhibition : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, certain derivatives displayed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Research Findings : In vivo studies indicated that these compounds significantly reduced edema in rat models, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent PositionSubstituent TypeEffect on Activity
2BromineEnhanced potency against CDKs
4ChlorineImproved selectivity for tumor cells
7MethylIncreased anti-inflammatory activity

Studies indicate that modifications at the 2 and 4 positions significantly influence the compound's affinity for target enzymes and its overall therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-Bromo-4-chloropyrido[4,3-d]pyrimidine?

Methodological Answer: A common approach involves halogenation and cyclization steps. For example, halogenated pyrimidine precursors can be reduced using stannous chloride in hydrochloric acid, followed by cyclization under controlled conditions. Purification via recrystallization (e.g., acetonitrile) yields high-purity products (90% yield). Reaction optimization includes temperature control (e.g., 273 K for reduction) and stoichiometric adjustments to minimize byproducts .

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer: Combined analytical techniques are essential:

  • HPLC/MS : Assess purity (≥95% as reported for similar compounds) and molecular ion peaks .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine and chlorine positions via 1^1H/13^{13}C NMR).
  • X-ray Crystallography : Resolve planarity and hydrogen-bonding networks, as demonstrated for halogenated pyrimidines .

Q. What are the recommended storage and handling protocols?

Methodological Answer: Store in airtight containers under inert gas (argon/nitrogen) at -20°C to 4°C. Moisture-sensitive handling is critical to prevent hydrolysis, as indicated by safety data sheets for structurally related pyrido-pyrimidines .

Q. What analytical techniques are standard for characterizing halogenated pyrido-pyrimidines?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~500 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS for C7_7H3_3BrClN3_3) .
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.4% of theoretical) .

Q. What is the role of this compound in heterocyclic chemistry?

Methodological Answer: It serves as a versatile intermediate for synthesizing pharmacologically active compounds. The bromine and chlorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the pyrido-pyrimidine core participates in cycloaddition and nucleophilic substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in halogenated pyrido-pyrimidine synthesis?

Methodological Answer:

  • Temperature Modulation : Lower temperatures (e.g., 273 K) during reduction steps minimize side reactions .
  • Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) enhance regioselectivity.
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction homogeneity .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Cross-Validation : Use X-ray crystallography to confirm molecular geometry, then reconcile NMR chemical shifts with computational models (DFT) .
  • Dynamic Effects : Account for tautomerism or conformational flexibility via variable-temperature NMR .

Q. Are there alternative synthetic routes to access this scaffold?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) for cyclization steps.
  • One-Pot Methods : Combine halogenation and cyclization in a single vessel, reducing purification steps .

Q. What challenges arise in structural analysis of halogenated pyrido-pyrimidines?

Methodological Answer:

  • Crystallization Difficulty : Bulky halogens hinder crystal formation. Use vapor diffusion with DMF/ethanol mixtures.
  • Signal Overlap in NMR : Employ 15^{15}N NMR or 2D techniques (HSQC, HMBC) to resolve crowded spectra .

Q. How is this compound applied in early-stage drug discovery?

Methodological Answer:

  • Kinase Inhibition Studies : The pyrido-pyrimidine core mimics ATP-binding sites. Assay against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
  • SAR Exploration : Systematic substitution (e.g., replacing Br with alkoxy groups) optimizes bioavailability and potency .

Properties

IUPAC Name

8-bromo-4-chloropyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-5-2-10-1-4-6(5)11-3-12-7(4)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXAADGQYOYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.